molecular formula C18H21ClN2O4 B1493358 (2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride

(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride

Cat. No.: B1493358
M. Wt: 364.8 g/mol
InChI Key: SKUPFVAQIMKUDN-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride is a compound that belongs to the class of aromatic amino acids. It is a hydrochloride salt form of phenylalanine, which is an essential amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It plays a crucial role in protein synthesis and various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, where phenylacetaldehyde reacts with hydrogen cyanide and ammonia to form phenylalanine. Another method is the Erlenmeyer synthesis, which involves the reaction of phenylacetaldehyde with potassium cyanide and ammonium carbonate .

Industrial Production Methods

In industrial settings, phenylalanine is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and crystallize phenylalanine .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Phenylalanine exerts its effects primarily through its role as a precursor for several important biomolecules. It is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into dopamine, norepinephrine, and epinephrine, which are critical neurotransmitters involved in various physiological processes. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function .

Comparison with Similar Compounds

Phenylalanine is similar to other aromatic amino acids such as tyrosine and tryptophan. it is unique in its ability to serve as a precursor for both tyrosine and several neurotransmitters. Unlike tryptophan, which is a precursor for serotonin, phenylalanine is involved in the synthesis of catecholamines .

List of Similar Compounds

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H/t15-,16-;/m0./s1

InChI Key

SKUPFVAQIMKUDN-MOGJOVFKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.